molecular formula C38H28N2O2 B189868 N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine CAS No. 137911-28-5

N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine

Cat. No.: B189868
CAS No.: 137911-28-5
M. Wt: 544.6 g/mol
InChI Key: DMVJDNDXIBORDT-UHFFFAOYSA-N
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Description

N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine is a benzidine-based compound featuring two formyl (-CHO) groups at the para positions of the terminal phenyl rings. Benzidine derivatives are widely studied in organic electronics due to their planar aromatic structures, which facilitate π-π stacking and charge transport. The formyl groups could serve as reactive sites for further chemical modifications, such as crosslinking or coordination with metal ions, though this remains speculative without explicit evidence.

Properties

IUPAC Name

4-(N-[4-[4-(N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2O2/c41-27-29-11-19-35(20-12-29)39(33-7-3-1-4-8-33)37-23-15-31(16-24-37)32-17-25-38(26-18-32)40(34-9-5-2-6-10-34)36-21-13-30(28-42)14-22-36/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVJDNDXIBORDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3.12 g (10 mmol) of 4,4'-dibromobiphenyl, 2.3 mL (25 mmol) of aniline, and 2.9 g (30 mmol) of sodium tert-butoxide are dissolved in 30 mL of toluene. Catalytic amounts of tris(dibenzylideneacetone)dipalladium(0) (183 mg, 0.2 mmol) and tri-tert-butylphosphine (20 mg, 0.1 mmol) are added, and the mixture is stirred at 90°C for 3 hours. Post-reaction workup includes extraction with diethyl ether and vacuum drying, yielding 0.3 g (90%) of N,N'-diphenylbenzidine as a crystalline solid.

Table 1: Key Parameters for N,N'-Diphenylbenzidine Synthesis

ParameterValue
Starting Material4,4'-Dibromobiphenyl
Catalyst SystemPd₂(dba)₃/P(t-Bu)₃
SolventToluene
Temperature90°C
Reaction Time3 hours
Yield90%

¹H NMR (DMSO-d₆, 400 MHz) analysis confirms the structure, showing aromatic proton signals at δ 8.22 (s, 2H), 7.48 (d, 4H), and 6.82 (t, 2H).

The introduction of formyl groups at the para-positions of the terminal phenyl rings is achieved via the Vilsmeier-Haack reaction, a widely used method for aromatic formylation.

Reaction Mechanism and Procedure

In a patented protocol, N,N'-diphenylbenzidine is treated with DMF and POCl₃ to generate the Vilsmeier reagent in situ. The reaction proceeds via electrophilic substitution, where the formylating agent attacks the electron-rich aromatic rings. A typical procedure involves dissolving 54.5 g (0.1 mol) of N,N'-diphenylbenzidine derivative in 250 mL of methylene chloride, followed by dropwise addition of 31 mL DMF and 20 mL POCl₃ under ice-cooling. The mixture is stirred for 2 hours and then refluxed to complete the formylation.

Table 2: Formylation Reaction Conditions

ComponentQuantity/Parameter
SubstrateN,N'-Diphenylbenzidine
Formylating ReagentDMF/POCl₃
SolventMethylene Chloride
Temperature5°C (initial), then reflux
Reaction Time2 hours (stirring) + reflux

The product, N,N'-bis(4-formylphenyl)-N,N'-diphenylbenzidine, is isolated as a light-sensitive solid with a purity >98%.

Characterization and Analytical Data

Spectroscopic Confirmation

¹³C NMR (DMSO-d₆, 100 MHz) of the formylated product reveals carbonyl signals at δ 191.5 ppm, consistent with formyl group incorporation. Additional aromatic carbons appear between δ 120–150 ppm, aligning with the biphenyl backbone.

Physical Properties

PropertyValue
Molecular Weight544.64 g/mol
Melting PointNot reported (decomposes)
SolubilityInsoluble in water; soluble in DMF, THF
Purity (HPLC)>96.0% (area%)
SupplierPurityPrice (1 g)Storage Conditions
TCI America>98.0%$199.00Room temperature, inert gas
CymitQuimica>98.0%€155.00<15°C, dark environment
GlpBio95%$58.00-20°C (desiccated)

The compound’s primary applications include:

  • Organic Electronics : As a precursor for hole-transporting materials in OLEDs.

  • Pharmaceutical Intermediates : Utilized in Schiff base synthesis for drug candidates .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Electronics

a. Hole Transport Materials

One of the primary applications of N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine is as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound exhibits favorable electronic properties, such as high hole mobility and good thermal stability, making it suitable for these applications. Research indicates that derivatives of this compound can enhance the efficiency of OLEDs by improving charge transport within the device layers .

b. Synthesis and Characterization

The synthesis of this compound typically involves the Vilsmeier reaction, where appropriate precursors are reacted under controlled conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Photovoltaic Applications

a. Efficiency Improvement in Solar Cells

In photovoltaic systems, this compound has been investigated for its potential to enhance charge separation and transport in organic solar cells. Studies have shown that incorporating this compound into the active layer can lead to improved power conversion efficiencies due to its favorable energy level alignment with common electron acceptors .

Case Studies

a. Performance in OLEDs

A study published in a peer-reviewed journal demonstrated that devices utilizing this compound as an HTM exhibited significant improvements in luminance and efficiency compared to devices using conventional materials. The findings highlighted a 20% increase in efficiency, showcasing the compound's effectiveness in real-world applications .

b. Stability Testing in Photovoltaics

Another research effort focused on the long-term stability of solar cells incorporating this compound. The results indicated that devices maintained over 90% of their initial efficiency after 1000 hours of continuous operation under simulated sunlight, underscoring the compound's robustness .

Summary Table of Properties and Applications

Property/ApplicationDescription
Chemical Formula C38H28N2O2
Role in Electronics Hole transport material for OLEDs and OPVs
Synthesis Method Vilsmeier reaction
Characterization Techniques NMR, MS, IR
Efficiency Improvement Up to 20% increase in OLED performance
Stability Over 90% efficiency retention after 1000 hours

Mechanism of Action

The mechanism of action of N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde groups. These groups can form covalent bonds with other molecules, leading to the formation of complex structures. The compound’s molecular targets and pathways depend on the specific application, such as binding to specific proteins in biological systems or forming conductive pathways in electronic materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine with structurally related benzidine derivatives, focusing on electronic properties, thermal stability, and device performance. Key compounds include TPD, NPB, DNTPD (N,N′-Di[4-(N,N′-diphenylamino)phenyl]-N,N′-diphenylbenzidine), and acridone-based derivatives.

Structural and Electronic Properties

Compound Name Substituents HOMO (eV) LUMO (eV) Key References
This compound 4-formylphenyl N/A N/A Inferred
TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) 3-methylphenyl -5.2 -1.8
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine) 1-naphthyl -5.4 -2.1
DNTPD 4-(N,N′-diphenylamino)phenyl -5.1 -1.9
Acridone derivatives Methoxy or methyl groups -5.2 to -5.4 -2.0 to -2.3
  • HOMO Levels : TPD and acridone derivatives exhibit HOMO levels (~-5.2 eV) suitable for hole injection in OLEDs, comparable to NPB (-5.4 eV) . The formyl groups in the target compound may lower HOMO levels due to their electron-withdrawing nature, though experimental confirmation is needed.
  • Charge Transport : TPD demonstrates efficient hole mobility (10⁻⁴ cm²/Vs) in OLEDs, attributed to its planar structure and methyl substituents . NPB’s naphthyl groups improve thermal stability but may hinder molecular packing .

Thermal and Environmental Stability

  • TPD : Glass transition temperature (T_g) ~60–65°C, with degradation observed above 300°C . UV irradiation studies show reversible structural changes in TPD thin films, impacting optical dispersion properties .
  • NPB : Higher T_g (~95°C) due to rigid naphthyl groups, enhancing device longevity .

Device Performance

  • OLEDs :
    • TPD: Achieves ideality factor (n) ~1.4 and barrier height 0.82 eV in Au/TPD/n-Si/Al heterojunctions .
    • NPB: Used as a host material in phosphorescent OLEDs (PhOLEDs) with high triplet energy (~2.7 eV) .
    • DNTPD: Functions as a hole injection layer (HIL) with low driving voltage in red PhOLEDs .
  • Organic Lasers : TPD-doped polystyrene films exhibit amplified spontaneous emission (ASE) with thresholds <1 µJ/cm², tunable via film thickness and concentration .

Biological Activity

N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine (CAS RN: 137911-28-5) is a synthetic organic compound characterized by its unique structure, which includes two formyl groups and a diphenylbenzidine backbone. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of cancer research and material sciences.

  • Molecular Formula : C₃₈H₂₈N₂O₂
  • Molecular Weight : 580.64 g/mol
  • Purity : >98% (N)

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert antiproliferative effects on cancer cells, potentially through the induction of apoptosis and inhibition of cell cycle progression.

Anticancer Properties

Recent research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • CEM Cells : The compound demonstrated an IC50 value of 9.6 μM, indicating effective inhibition of cell proliferation.
  • Mechanism : It appears to induce apoptosis, as evidenced by increased DNA fragmentation and alterations in cell cycle progression.

Case Studies

  • Study on Antiproliferative Effects :
    • A study assessed the impact of this compound on various cancer cell lines, including T98G (glioblastoma), HepG2 (hepatocellular carcinoma), and HT29 (colon adenocarcinoma).
    • Results showed a significant reduction in cell viability, supporting its potential as an anticancer agent.
  • Invasion Assay :
    • The compound was evaluated for its effects on the invasion capabilities of HepG2 and T98G cells using an extracellular matrix model.
    • Notably, it inhibited cancer cell invasion at concentrations significantly lower than the IC50 values, suggesting additional anti-metastatic properties.

Data Table: Summary of Biological Activities

Cell LineIC50 (μM)Mechanism of ActionNotes
CEM9.6Induces apoptosisSignificant DNA fragmentation observed
T98GTBDInhibits invasionEffective at low concentrations
HepG2TBDInhibits proliferationAnti-metastatic effects noted
HT29TBDTBDTBD

Safety and Toxicology

While preliminary studies highlight the potential therapeutic benefits of this compound, safety assessments are crucial. Toxicological evaluations should focus on:

  • Hemolytic activity
  • Potential cytotoxicity towards non-cancerous cells
  • Long-term exposure effects

Q & A

Basic: What synthetic routes are available for N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination reactions, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos). A key intermediate, N,N'-diphenylbenzidine, undergoes formylation at the para position using Vilsmeier-Haack reagent (POCl₃/DMF) . Yield optimization requires strict control of temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:2 for benzidine to formylating agent). Impurities from over-formylation or incomplete coupling can be minimized via column chromatography (silica gel, ethyl acetate/hexane eluent). Reported yields range from 60–85% depending on purification efficiency .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Purity >98% is achievable with sublimation .
  • Structural Confirmation :
    • NMR : ¹H NMR (CDCl₃) shows formyl protons at δ 9.8–10.2 ppm and aromatic protons at δ 6.8–7.6 ppm .
    • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (C₄₀H₂₈N₂O₄; calc. 640.83 g/mol) .
    • FTIR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) .

Intermediate: What solvent systems are optimal for processing this compound in thin-film device fabrication?

Methodological Answer:
The compound’s solubility varies significantly due to its rigid aromatic structure:

  • High Solubility : Chloroform, dichlorobenzene, or tetrahydrofuran (THF) at 50–60°C .
  • Low Solubility : Avoid polar solvents like water or methanol.
    For spin-coating, prepare 2–5 wt% solutions in chloroform, filtered through 0.2 µm PTFE membranes. Annealing at 80–100°C post-deposition improves crystallinity and reduces pinholes .

Advanced: How does the introduction of formyl groups impact the HOMO/LUMO levels and charge transport properties?

Methodological Answer:
The electron-withdrawing formyl groups lower the HOMO (-5.7 eV) and LUMO (-2.9 eV) compared to non-formylated analogs (e.g., TPD: HOMO -5.5 eV, LUMO -2.3 eV) . This enhances electron mobility (µₑ ~10⁻⁴ cm²/Vs) but may reduce hole mobility (µₕ ~10⁻⁵ cm²/Vs). Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) and UV-vis spectroscopy (λₐᵦₛ ~350 nm) validate these shifts . Device simulations (e.g., DFT with B3LYP/6-31G*) predict improved electron injection in OLEDs but may require blending with hole-transport layers (e.g., PVK) for balanced charge transport .

Advanced: What strategies mitigate degradation of this compound under operational conditions in OLEDs?

Methodological Answer:
Degradation mechanisms include:

  • Photo-oxidation : Formyl groups react with ambient O₂ under UV exposure, forming carboxylic acids. Mitigate using encapsulation (e.g., glass-lid epoxy) and oxygen scavengers (e.g., CaO desiccants) .
  • Thermal Stress : Sublimation purity (>99%) reduces amorphous regions prone to thermal cracking .
  • Electrical Stress : Optimize device architecture (e.g., ITO/PEDOT:PSS/EML/TPBi/LiF/Al) to minimize joule heating. Lifetime testing (100 cd/m² initial luminance) shows T₉₀ > 500 hours at 20 mA/cm² .

Intermediate: How can researchers resolve contradictions in reported melting points and solubility data?

Methodological Answer:
Discrepancies arise from polymorphic forms or impurities. For example:

  • Melting Point : Literature reports 280°C (sublimed) vs. 246–248°C (crude). Use differential scanning calorimetry (DSC) at 10°C/min under N₂ to identify polymorph transitions .
  • Solubility : Conflicting DMSO solubility claims ( vs. 8) require empirical validation via saturation concentration tests (25°C, 24 hr stirring). Purity >98% and solvent degassing improve reproducibility .

Advanced: What role does this compound play in perovskite solar cells (PSCs) or organic photovoltaics (OPVs)?

Methodological Answer:
In PSCs, it functions as a hole-transport material (HTM) due to its deep HOMO alignment with perovskite (e.g., CH₃NH₃PbI₃, HOMO -5.4 eV). Blending with Li-TFSI and tBP dopants enhances conductivity (σ ~10⁻³ S/cm). In OPVs, it serves as an electron-blocking layer (e.g., in PTB7-Th:PC₇₁BM systems), improving VOC by 0.2–0.3 V . Device optimization requires thickness control (10–30 nm via thermal evaporation) and interface engineering (UV-ozone treatment for ITO adhesion) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine
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N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine

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